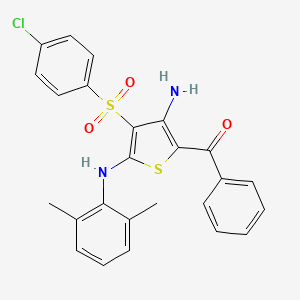

5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine

Description

This compound features a thiophene-2,4-diamine core substituted with a benzoyl group at position 5, a 4-chlorobenzenesulfonyl group at position 3, and a 2,6-dimethylphenyl group at the N2 position.

Properties

IUPAC Name |

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3S2/c1-15-7-6-8-16(2)21(15)28-25-24(33(30,31)19-13-11-18(26)12-14-19)20(27)23(32-25)22(29)17-9-4-3-5-10-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZQJRYNXYJJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common approach includes:

Formation of the Thiophene Ring: Starting with a thiophene precursor, the ring is functionalized through electrophilic aromatic substitution reactions.

Introduction of Benzoyl and Chlorobenzenesulfonyl Groups: These groups are introduced via Friedel-Crafts acylation and sulfonylation reactions, respectively.

Attachment of the Dimethylphenyl Group: This step often involves nucleophilic substitution reactions to attach the dimethylphenyl group to the nitrogen atom on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, R-NH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article explores its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound characterized by the following structural features:

- Benzoyl group : Contributes to the compound's reactivity and stability.

- Chlorobenzenesulfonyl moiety : Enhances solubility and biological activity.

- Thiophene ring system : Imparts unique electronic properties beneficial for interaction with biological targets.

Caspase Inhibition

One of the significant applications of this compound is its role as a caspase inhibitor. Caspases are crucial enzymes involved in apoptosis (programmed cell death), and their dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. The compound has shown promise in inhibiting specific caspases, making it a candidate for further development as a therapeutic agent targeting these pathways .

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit anticancer properties. The unique structure of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine allows for interactions with cancer cell lines, potentially leading to apoptosis through caspase activation. Preliminary studies have demonstrated its efficacy against several cancer types, warranting further investigation into its mechanism of action and therapeutic potential .

Neuroprotective Effects

Studies have suggested that compounds with similar structural features may possess neuroprotective effects. By inhibiting specific pathways involved in neurodegeneration, this compound could be explored for treating conditions such as Alzheimer's disease and Parkinson's disease. Ongoing research aims to elucidate its effects on neuronal cell survival and function .

Organic Electronics

The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine into polymer matrices could enhance charge transport properties, leading to improved device performance .

Sensors

Due to its unique chemical structure, this compound may also serve as a sensor material for detecting environmental pollutants or biological markers. The interaction between the compound and target analytes can lead to measurable changes in electrical or optical properties, facilitating the development of sensitive detection systems .

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Materials Science

| Application Type | Description | Potential Impact |

|---|---|---|

| Organic Electronics | Enhances charge transport | Improved device efficiency |

| Sensors | Detects environmental pollutants | Sensitive detection systems |

Case Study 1: Anticancer Properties

A study conducted on various thiophene derivatives demonstrated that compounds similar to 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to caspase-mediated apoptosis, highlighting the need for further exploration into structure-activity relationships.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that compounds with thiophene structures can protect neuronal cells from oxidative stress-induced apoptosis. This protective effect was linked to the modulation of intracellular signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Comparison: Thiophene vs. Triazole

The thiophene-2,4-diamine core in the target compound differs significantly from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ) :

Key Implications :

Substituent Effects: Sulfonyl and Halogen Groups

The 4-chlorobenzenesulfonyl group in the target compound is structurally analogous to sulfonyl-substituted triazoles in (e.g., X = Cl in compounds [7–9]) .

Spectroscopic Comparison :

- IR Spectroscopy :

- NMR :

- The 2,6-dimethylphenyl group would cause distinct upfield shifts in aromatic protons due to steric shielding.

Diamine Functionality: Comparison with Benzene-1,2-diamines

The thiophene-2,4-diamine group contrasts with benzene-1,2-diamines (e.g., ’s 4-(substituted)-5-fluorobenzene-1,2-diamine) :

Functional Role :

- The thiophene diamine’s conjugated system may enhance planarity, favoring interactions with hydrophobic protein pockets compared to linear benzene diamines.

Sulfonamide-Containing Analogs

The target compound shares sulfonamide motifs with herbicides and pharmaceuticals listed in (e.g., N-[4-(ethylthio)-2-(trifluoromethyl)phenyl] methanesulfonamide) :

Biological Activity

The compound 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine , a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, along with structure-activity relationships (SAR) and potential mechanisms of action.

Overview of Thiophene Derivatives

Thiophene derivatives are recognized for their pharmacological significance, particularly in anti-inflammatory and anticancer applications. The thiophene ring's electron-rich nature and the ability to form hydrogen bonds enhance interactions with biological targets, making them valuable in drug design. Recent studies indicate that compounds containing thiophene moieties exhibit a range of activities including:

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antioxidant

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has been well-documented. For instance, compounds similar to 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies show that these compounds can inhibit enzymes like COX and LOX, which are crucial in the inflammatory pathway.

Table 1: Summary of Anti-inflammatory Activities of Thiophene Derivatives

| Compound | Mechanism of Action | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | COX Inhibition | 58% | |

| Compound B | LOX Inhibition | 57% | |

| Compound C | TNF-α Regulation | 63% | |

| Compound D | IL-6 Reduction | 50% |

Anticancer Activity

Thiophene derivatives have also shown promise in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle regulators and the activation of caspases. The structural modifications on the thiophene ring significantly influence their cytotoxicity against different cancer cell lines.

Case Study: Anticancer Activity of Thiophene Derivatives

In a recent study, a series of thiophene derivatives were evaluated for their cytotoxic effects on breast cancer cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups. This suggests a strong correlation between electronic properties and biological efficacy.

Antimicrobial Activity

The antimicrobial activity of thiophene derivatives has been explored against various pathogens. Compounds derived from thiophenes have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy of Thiophene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound E | E. coli | 32 µg/mL | |

| Compound F | S. aureus | 16 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications at various positions on the thiophene ring can lead to significant changes in their pharmacological properties. For instance:

- Substitution at Position 3 : Enhances anti-inflammatory activity.

- Electron-Withdrawing Groups : Increase anticancer potency.

- Hydrophobic Substituents : Improve membrane permeability and antimicrobial efficacy.

Q & A

Q. How can conflicting cytotoxicity results between 2D vs. 3D cell models be addressed?

- Methodological Answer : Use standardized 3D spheroid models with matched cell lines and culture conditions. For thiophene derivatives, adjust drug penetration times (e.g., 72-hour exposure vs. 24-hour in 2D) and validate via ATP-based viability assays. Cross-reference with transcriptomic profiling to identify microenvironment-dependent resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.